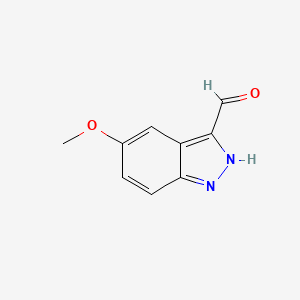

5-methoxy-1H-indazole-3-carbaldehyde

Overview

Description

5-Methoxy-1H-indazole-3-carbaldehyde is a unique chemical provided to early discovery researchers . It has an empirical formula of C9H8N2O2 and a molecular weight of 176.17 . The SMILES string representation is [H]C (C1=NNC2=C1C=C (C=C2)OC)=O .

Molecular Structure Analysis

The InChI code for 5-methoxy-1H-indazole-3-carbaldehyde is 1S/C9H8N2O2/c1-13-6-2-3-8-7 (4-6)9 (5-12)11-10-8/h2-5H,1H3, (H,10,11) . This code provides a standard way to encode the molecule’s structure and can be used to generate a 2D or 3D model of the molecule.Physical And Chemical Properties Analysis

5-Methoxy-1H-indazole-3-carbaldehyde is a solid at room temperature . It has a molecular weight of 176.17 . More detailed physical and chemical properties such as melting point, boiling point, and density were not available in the search results.Scientific Research Applications

Medicinal Chemistry: Synthesis of Bioactive Molecules

5-methoxy-1H-indazole-3-carbaldehyde serves as a precursor in the synthesis of various bioactive molecules. Its indazole core is a crucial component in many pharmaceuticals due to its mimicry of the indole system present in tryptophan . This compound is particularly significant in the construction of molecules with potential anticancer, anti-inflammatory, and antimicrobial properties .

Organic Synthesis: Building Blocks for Heterocycles

In organic synthesis, 5-methoxy-1H-indazole-3-carbaldehyde is employed to create complex heterocyclic structures. These structures are foundational in developing drugs and other functional materials. The methoxy group on the indazole ring offers a reactive site for various chemical transformations, enabling the synthesis of intricate molecular architectures .

Drug Discovery: Inhibitors and Enzyme Modulators

This compound is instrumental in drug discovery, particularly as a reactant in the synthesis of enzyme inhibitors. For instance, it’s used in creating inhibitors for tryptophan dioxygenase, which are explored as potential anticancer immunomodulators . It also plays a role in the development of inhibitors targeting the C-terminal domain of RNA polymerase II, which is a promising avenue for cancer therapy .

Material Science: Advanced Functional Materials

In material science, 5-methoxy-1H-indazole-3-carbaldehyde contributes to the development of advanced functional materials. Its molecular structure allows for the creation of compounds with specific electronic and photonic properties, which can be applied in the design of new materials for technological applications .

Agricultural Chemistry: Pesticide and Herbicide Development

While direct references to the use of 5-methoxy-1H-indazole-3-carbaldehyde in agricultural chemistry were not found, indazole derivatives are known to play a role in the development of pesticides and herbicides. Their biological activity can be harnessed to protect crops from pests and diseases, contributing to agricultural productivity and food security .

Environmental Studies: Pollutant Degradation Research

Indazole derivatives, including 5-methoxy-1H-indazole-3-carbaldehyde, are studied for their potential role in environmental pollutant degradation. Research in this area focuses on the breakdown of harmful chemicals in the environment, aiming to reduce pollution and its impact on ecosystems .

Safety and Hazards

This compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may be harmful if swallowed or inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

Mechanism of Action

Target of Action

Indazole derivatives have been shown to inhibit the oxidation of arachidonic acid, catalyzed by 5-lipoxygenase .

Mode of Action

It’s known that indazole derivatives can inhibit the oxidation of arachidonic acid, suggesting that 5-methoxy-1h-indazole-3-carbaldehyde may interact with its targets to inhibit certain oxidation processes .

Biochemical Pathways

Given the inhibitory action of indazole derivatives on the oxidation of arachidonic acid, it’s plausible that 5-methoxy-1h-indazole-3-carbaldehyde may affect pathways related to arachidonic acid metabolism .

Result of Action

The inhibitory action of indazole derivatives on the oxidation of arachidonic acid suggests that 5-methoxy-1h-indazole-3-carbaldehyde may have similar effects .

properties

IUPAC Name |

5-methoxy-2H-indazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-13-6-2-3-8-7(4-6)9(5-12)11-10-8/h2-5H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUSWNKMMIYVNJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(NN=C2C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30435240 | |

| Record name | 5-methoxy-1H-indazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30435240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-methoxy-1H-indazole-3-carbaldehyde | |

CAS RN |

169789-37-1 | |

| Record name | 5-Methoxy-1H-indazole-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=169789-37-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-methoxy-1H-indazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30435240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-Chlorophenyl)-5-[2-(3,5-dichloroanilino)vinyl]-4-isoxazolecarbonitrile](/img/structure/B1364989.png)

![1H-Pyrrolo[2,3-b]pyridin-6-ol](/img/structure/B1365023.png)